REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.CC([O:19][B:20](OC(C)C)[O:21]C(C)C)C.[F:29][C:30]([F:40])([F:39])[C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[C:33]#[N:34]>C1COCC1>[C:33]([C:32]1[C:31]([C:30]([F:39])([F:40])[F:29])=[CH:38][CH:37]=[CH:36][C:35]=1[B:20]([OH:21])[OH:19])#[N:34]
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Name
|
|
Quantity
|
0.99 g
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Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
CC(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C#N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with acetic acid
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
Ethyl acetate was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1C(F)(F)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 249.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |